molecular formula C9H15F3N2O B1488944 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one CAS No. 2097977-19-8

3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one

Cat. No.: B1488944
CAS No.: 2097977-19-8
M. Wt: 224.22 g/mol
InChI Key: KPWQIISMKPKUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is a useful research compound. Its molecular formula is C9H15F3N2O and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-7(5-13)2-4-14/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWQIISMKPKUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is a compound of interest due to its potential therapeutic applications. The presence of a piperidine ring and trifluoromethyl group suggests that it may exhibit significant biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C8H12F3N2O\text{C}_8\text{H}_{12}\text{F}_3\text{N}_2\text{O}

Key Features:

  • Piperidine moiety: Contributes to the pharmacological profile.
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

The biological activity of 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is thought to involve modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of certain enzymes or receptors involved in pain pathways and neuroinflammation.

Efficacy in Pain Models

In studies examining antinociceptive properties, this compound demonstrated significant effects in models of neuropathic pain. For instance, it was evaluated alongside established analgesics like pregabalin. The results indicated that:

  • Antiallodynic Effects: The compound reduced tactile allodynia in the von Frey test with effective doses comparable to pregabalin.
  • Motor Coordination: No significant motor deficits were observed at therapeutic doses, indicating a favorable safety profile.
CompoundED50 (mg/kg)Motor Coordination Impact
3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one1.5None
Pregabalin15.4None

Neuroprotective Effects

Microscopic examinations post-treatment revealed that the compound may also exert neuroprotective effects by enhancing nerve growth factor (NGF) levels, which are crucial for the survival and maintenance of neurons.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuropathic Pain Management: In a chronic constriction injury (CCI) model in mice, the compound showed promise as a novel analgesic with minimal side effects.
  • Neurodegenerative Disease Models: The compound's ability to modulate NGF levels suggests potential applications in neurodegenerative diseases where NGF is implicated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.